Cas no 1016-58-6 (4,5-Dimethoxy-2-nitrobenzyl Alcohol)

4,5-Dimethoxy-2-nitrobenzyl Alcohol 化学的及び物理的性質
名前と識別子
-
- (4,5-Dimethoxy-2-nitrophenyl)methanol
- 6-Nitroveratryl alcohol
- 4,5-Dimethoxy-2-nitrobenzyl Alcohol
- (4,5-Dimethoxy-2-nitro-phenyl)-methanol
- TIMTEC-BB SBB009964
- RARECHEM AL BD 0187
- 2-Nitro-4,5-dimethoxybenzyl alcohol
- 4,5-Dimethoxy-2-nitrobenzenemethanol
- 2-Nitro-4,5-dimethoxybenzenemethanol
- LABOTEST-BB LT00847721
- 6-NITROVERATRYL ALCOHOL 98+%
- 4,5-Dimethoxy-2-nitrobenzyl alcohol 98%
- Benzenemethanol, 4,5-dimethoxy-2-nitro-
- WBSCOJBVYHQOFB-UHFFFAOYSA-N
- 3,4-Dimethoxy-6-nitrobenzyl alcohol
- (4,5-dimethoxy-2-nitrophenyl)methan-1-ol
- 6-nitroveratrylalcohol
- PubChem8715
- BCP11712
- 4,5-dimethoxy 2-nitrobenzyl alcohol
- SBB009964
- 1016-58-6
- AKOS009116292
- EN300-1841144
- J-000464
- 4,5-Dimethoxy-2-nitrobenzyl alcohol, 98%
- SCHEMBL67755
- FT-0617191
- CS-0104904
- DTXSID50144044
- AMY41415
- NS00023077
- MFCD00014701
- EINECS 213-806-4
- AS-15876
- D4811
- SY069707
- AC-26188
- A22392
- InChI=1/C9H11NO5/c1-14-8-3-6(5-11)7(10(12)13)4-9(8)15-2/h3-4,11H,5H2,1-2H
-
- MDL: MFCD00014701
- インチ: 1S/C9H11NO5/c1-14-8-3-6(5-11)7(10(12)13)4-9(8)15-2/h3-4,11H,5H2,1-2H3
- InChIKey: WBSCOJBVYHQOFB-UHFFFAOYSA-N
- ほほえんだ: O(C)C1C(=CC(=C(CO)C=1)[N+](=O)[O-])OC
- BRN: 1880093
計算された属性
- せいみつぶんしりょう: 213.06400
- どういたいしつりょう: 213.063722
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 217
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 84.5
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): 0.8
じっけんとくせい
- 色と性状: まだ確定していません。
- 密度みつど: 1.307
- ゆうかいてん: 147.0 to 151.0 deg-C
- ふってん: 383.9 °C at 760 mmHg
- フラッシュポイント: 186 °C
- 屈折率: 1.558
- すいようせい: Soluble in water.
- PSA: 84.51000
- LogP: 1.62750
- かんど: Light Sensitive
- 最大波長(λmax): 400(CH3CN)(lit.)
- ようかいせい: 未確定
4,5-Dimethoxy-2-nitrobenzyl Alcohol セキュリティ情報
- シグナルワード:Warning
- 危害声明: H315; H319; H335
- 警告文: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- セキュリティの説明: S22-S24/25
- 福カードFコード:8
- 危険レベル:IRRITANT
- ちょぞうじょうけん:Store at room temperature
- セキュリティ用語:S22;S24/25
4,5-Dimethoxy-2-nitrobenzyl Alcohol 税関データ
- 税関コード:2909499000
- 税関データ:
中国税関コード:
2909499000概要:
29094949000他のエーテルアルコールおよびそのハロゲン化/スルホン化/ニトロソまたはニトロソ誘導体。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:5.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
290949000。エーテルアルコール及びそのハロゲン化、スルホン化、硝化又は亜硝化誘導体。付加価値税:17.0%税金還付率:9.0%最恵国関税:5.5%. General tariff:30.0%
4,5-Dimethoxy-2-nitrobenzyl Alcohol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1195454-25g |
4,5-Dimethoxy-2-nitrobenzyl Alcohol |
1016-58-6 | 97% | 25g |
$155 | 2023-09-01 | |
eNovation Chemicals LLC | D950889-500g |
Benzenemethanol, 4,5-dimethoxy-2-nitro- |
1016-58-6 | 97% | 500g |
$645 | 2024-07-28 | |
eNovation Chemicals LLC | D547837-5g |
4,5-Dimethoxy-2-nitrobenzyl alcohol |
1016-58-6 | 97% | 5g |
$800 | 2023-09-03 | |
TRC | D470698-50mg |
4,5-Dimethoxy-2-nitrobenzyl Alcohol |
1016-58-6 | 50mg |
$ 50.00 | 2022-06-05 | ||
Fluorochem | 018587-1g |
4,5-Dimethoxy-2-nitrobenzyl alcohol |
1016-58-6 | 98% | 1g |
£10.00 | 2022-03-01 | |
TRC | D470698-100mg |
4,5-Dimethoxy-2-nitrobenzyl Alcohol |
1016-58-6 | 100mg |
$ 65.00 | 2022-06-05 | ||
Chemenu | CM247330-25g |
(4,5-Dimethoxy-2-nitrophenyl)methanol |
1016-58-6 | 95+% | 25g |
$107 | 2022-06-14 | |
Enamine | EN300-1841144-1.0g |
(4,5-dimethoxy-2-nitrophenyl)methanol |
1016-58-6 | 1g |
$528.0 | 2023-06-03 | ||
Enamine | EN300-1841144-0.1g |
(4,5-dimethoxy-2-nitrophenyl)methanol |
1016-58-6 | 0.1g |
$553.0 | 2023-09-19 | ||
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | D4811-1G |
4,5-Dimethoxy-2-nitrobenzyl Alcohol |
1016-58-6 | >98.0%(GC) | 1g |
¥320.00 | 2024-04-18 |
4,5-Dimethoxy-2-nitrobenzyl Alcohol 関連文献
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Steve Huvelle,Thomas Le Saux,Ludovic Jullien,Frédéric Schmidt Org. Biomol. Chem. 2022 20 240
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Yarra Venkatesh,Kumari Shanti Kiran,Sk. Sheriff Shah,Amrita Chaudhuri,Satyahari Dey,N. D. Pradeep Singh Org. Biomol. Chem. 2019 17 2640
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Helmut G?rner Photochem. Photobiol. Sci. 2005 4 822
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Celina Gwizdala,Charlene V. Singh,Tracey R. Friss,John C. MacDonald,Shawn C. Burdette Dalton Trans. 2012 41 8162
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6. Synthesis and evaluation of novel caged DNA alkylating agents bearing 3,4-epoxypiperidine structureYuji Kawada,Tetsuya Kodama,Kazuyuki Miyashita,Takeshi Imanishi,Satoshi Obika Org. Biomol. Chem. 2012 10 5102
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7. 191. The synthesis of some 3-aminohydrocarbostyrilsR. E. Bowman,P. J. Islip,I. M. Lockhart,K. E. Richards,M. Wright J. Chem. Soc. 1965 1080
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Yeming Ju,Di Miao,Ruiyang Yu,Sangho Koo Org. Biomol. Chem. 2015 13 2588
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9. Synthesis and evaluation of novel caged DNA alkylating agents bearing 3,4-epoxypiperidine structureYuji Kawada,Tetsuya Kodama,Kazuyuki Miyashita,Takeshi Imanishi,Satoshi Obika Org. Biomol. Chem. 2012 10 5102
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Lester J. Lambert,Marvin J. Miller,Paul W. Huber Org. Biomol. Chem. 2015 13 2341
4,5-Dimethoxy-2-nitrobenzyl Alcoholに関する追加情報
4,5-Dimethoxy-2-nitrobenzyl Alcohol: A Comprehensive Overview
4,5-Dimethoxy-2-nitrobenzyl Alcohol, also known by its CAS number 1016-58-6, is a compound of significant interest in various scientific and industrial applications. This compound is a derivative of benzyl alcohol, with specific substituents that confer unique chemical properties. The presence of methoxy groups at the 4 and 5 positions, along with a nitro group at the 2 position, makes this compound a valuable substrate for further chemical modifications and functionalization.
The synthesis of 4,5-Dimethoxy-2-nitrobenzyl Alcohol typically involves multi-step organic reactions. Recent advancements in synthetic methodologies have enabled the efficient preparation of this compound with high purity. For instance, researchers have explored the use of catalytic asymmetric synthesis to produce enantiomerically enriched versions of this compound, which are particularly useful in pharmaceutical research. The nitro group at the 2 position plays a crucial role in directing subsequent reactions, such as reductions or substitutions, making it a versatile building block in organic synthesis.
In terms of applications, 4,5-Dimethoxy-2-nitrobenzyl Alcohol has found utility in the field of materials science. Its ability to undergo various cross-coupling reactions has made it a valuable precursor for the synthesis of advanced materials, including polymers and nanoparticles. Recent studies have demonstrated its potential as a stabilizing agent in the formation of metal-organic frameworks (MOFs), which are widely used in gas storage and catalysis.
The chemical stability and reactivity of 4,5-Dimethoxy-2-nitrobenzyl Alcohol have been extensively studied. Research has shown that the methoxy groups at the 4 and 5 positions significantly influence the electronic properties of the molecule, enhancing its reactivity towards electrophilic substitution reactions. This makes it an ideal candidate for use in aromatic substitution chemistry. Furthermore, the nitro group at the 2 position imparts strong electron-withdrawing effects, which can be exploited in designing novel electrochemical materials.
In the context of pharmacology, 4,5-Dimethoxy-2-nitrobenzyl Alcohol has been investigated for its potential as a lead compound in drug discovery. Recent studies have highlighted its ability to modulate cellular signaling pathways involved in inflammation and oxidative stress. Preclinical data suggest that this compound may possess anti-inflammatory and antioxidant properties, making it a promising candidate for therapeutic development.
The environmental impact and biodegradation of 4,5-Dimethoxy-2-nitrobenzyl Alcohol have also been subjects of recent research. Studies indicate that this compound exhibits moderate biodegradability under aerobic conditions, with microbial degradation being a key pathway for its removal from aquatic environments. However, further research is needed to fully understand its environmental fate and potential risks.
In conclusion, 4,5-Dimethoxy-2-nitrobenzyl Alcohol is a multifaceted compound with diverse applications across various scientific disciplines. Its unique chemical structure and reactivity make it an invaluable tool in organic synthesis, materials science, and pharmacology. As research continues to uncover new insights into its properties and applications, this compound is poised to play an increasingly important role in both academic and industrial settings.
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